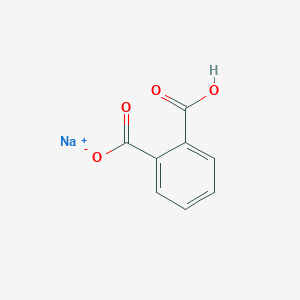
N1-(3-Aminopropyl)butane-1,4-diamine phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-Aminopropyl)butane-1,4-diamine phosphate is a chemical compound known for its role in various biological and chemical processes. It is a type of polyamine, which are organic compounds having two or more primary amino groups. Polyamines are essential for cell growth and function, and they are found in all living cells. This compound is particularly significant in the study of cellular metabolism and regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)butane-1,4-diamine phosphate typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
N1-(3-Aminopropyl)butane-1,4-diamine phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction could yield amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.
科学的研究の応用
N1-(3-Aminopropyl)butane-1,4-diamine phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a building block for more complex molecules.
Biology: The compound plays a crucial role in studying cellular metabolism, gene expression, and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects, including its role in cancer treatment and neuroprotection.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of N1-(3-Aminopropyl)butane-1,4-diamine phosphate involves its interaction with various molecular targets and pathways. It can bind to DNA, RNA, and proteins, influencing their structure and function. The compound is also involved in regulating ion transport, calcium dynamics, and signaling pathways, which are critical for cellular processes such as growth, differentiation, and stress response.
類似化合物との比較
Similar Compounds
Spermidine: Another polyamine with similar structure and functions, involved in cellular metabolism and regulation.
Spermine: A polyamine with additional amino groups, playing a role in stabilizing DNA and RNA structures.
Putrescine: The simplest polyamine, involved in cell growth and differentiation.
Uniqueness
N1-(3-Aminopropyl)butane-1,4-diamine phosphate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its phosphate group also enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.H3O4P/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4/h10H,1-9H2;(H3,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYFIQPTQUZRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22N3O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49721-50-8 |
Source


|
| Record name | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49721-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7949113.png)

![(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949130.png)
![6-Oxa-1-aza-spiro[3.4]octane oxalate](/img/structure/B7949132.png)



![3-[2-(ACETYLOXY)PHENYL]PROP-2-ENOIC ACID](/img/structure/B7949163.png)


![2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid](/img/structure/B7949169.png)



